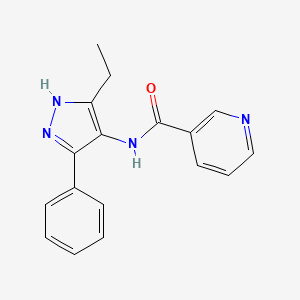

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Description

Properties

CAS No. |

824969-02-0 |

|---|---|

Molecular Formula |

C17H16N4O |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H16N4O/c1-2-14-16(19-17(22)13-9-6-10-18-11-13)15(21-20-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21) |

InChI Key |

HARMECWWYDARCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Ethyl-3-phenyl-1H-pyrazol-4-amine

The pyrazole amine intermediate serves as the foundational building block for the target compound. Two primary routes have been developed for its synthesis:

Cyclocondensation of β-Keto Esters with Phenylhydrazine

The Knorr pyrazole synthesis is employed to construct the pyrazole ring. Ethyl 3-oxohexanoate reacts with phenylhydrazine in acetic acid under reflux to form 5-ethyl-3-phenyl-1H-pyrazol-4-ol (pyrazolone). This method parallels the synthesis of related pyrazole derivatives reported in the literature.

Reaction Conditions :

Nitration and Reduction to Introduce the Amine Group

The hydroxyl group at the 4-position of the pyrazolone is replaced with a nitro group via nitration, followed by reduction to the amine:

Nitration of 5-Ethyl-3-phenyl-1H-pyrazol-4-ol

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) is used at 0–5°C to nitrate the pyrazolone, yielding 5-ethyl-3-phenyl-1H-pyrazole-4-nitro. The electron-donating ethyl group directs nitration to the 4-position.

Reaction Conditions :

- Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)

- Temperature : 0–5°C

- Time : 2 hours

- Yield : 65–70%

Reduction of Nitro to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 10 wt%) in ethanol under H₂ atmosphere (1 atm) reduces the nitro group to an amine.

Reaction Conditions :

- Catalyst : Pd/C (10%)

- Solvent : Ethanol (15 vol)

- Temperature : 25°C

- Time : 6 hours

- Yield : 85–90%

Synthesis of Pyridine-3-carbonyl Chloride

Pyridine-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), a method widely adopted for carboxylate activation.

Reaction Conditions :

Amide Bond Formation

The final step involves coupling 5-ethyl-3-phenyl-1H-pyrazol-4-amine with pyridine-3-carbonyl chloride in the presence of a base to neutralize HCl. This method mirrors the synthesis of structurally analogous pyrazole carboxamides.

Reaction Conditions :

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The ethyl and phenyl groups’ positioning is critical. Using ethyl 3-oxohexanoate ensures the ethyl group occupies the 5-position, while phenylhydrazine directs the phenyl group to the 3-position.

Nitration Efficiency

The nitration step’s yield (65–70%) is limited by competing side reactions. Alternative nitrating agents like acetyl nitrate (AcONO₂) may improve selectivity.

Data Tables

Table 1: Comparison of Amidation Methods

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl Chloride Coupling | SOCl₂, Et₃N | CH₂Cl₂ | 75–80 | |

| EDCl/HOBt | EDCl, HOBt | DMF | 70–75 |

Table 2: Reduction of Nitro Intermediate

| Reducing Agent | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | EtOH | 6 | 85–90 |

| SnCl₂/HCl | HCl/EtOH | 12 | 78–82 |

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the nicotinamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory and neurological disorders.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-5-phenyl-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide with key analogs from the evidence:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The target compound’s 5-ethyl and 3-phenyl groups contrast with chloro, cyano, or methyl groups in derivatives.

- Thermal Stability : Melting points for analogs in range from 123–183°C, influenced by substituents (e.g., electron-withdrawing groups like Cl increase melting points). The target compound’s melting point is unreported but likely falls within this range.

- Molecular Weight : The target compound (~307.36) is lighter than ’s indan-containing analogs (e.g., A.3.34 at ~374.34), suggesting improved solubility or bioavailability.

Biological Activity

N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Information:

- Common Name: this compound

- CAS Number: 824969-02-0

- Molecular Weight: 292.335 g/mol

The compound is believed to act primarily through modulation of various biological pathways, including those involved in cancer cell proliferation and neurotransmission. Research indicates that it may function as a positive allosteric modulator (PAM) for certain receptors, enhancing the efficacy of endogenous ligands like acetylcholine at muscarinic receptors, particularly M4 subtype .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.045 | Induces apoptosis and cell cycle arrest |

| Liver Cancer | HepG2 | 0.038 | Inhibits proliferation via apoptosis |

| Colorectal Cancer | HCT116 | 0.050 | Modulates signaling pathways |

These findings suggest that the compound may exert its effects by inducing apoptosis and disrupting cell cycle progression in cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects, particularly regarding its interaction with muscarinic acetylcholine receptors. The modulation of these receptors can influence cognitive functions and may have implications for treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that this compound enhances receptor activation, leading to improved cognitive performance in animal models .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in the pyrazole and pyridine rings significantly affect binding affinity and potency at target receptors. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl group | Increased potency against cancer cells |

| Alteration of ethyl group | Enhanced solubility and bioavailability |

| Variations in carboxamide linkage | Modulation of receptor selectivity |

These insights are crucial for optimizing the compound's efficacy and minimizing potential side effects .

Case Studies

-

Study on Anticancer Activity:

A recent study investigated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability with an IC50 value of 0.045 µM, demonstrating its potential as a therapeutic agent against breast cancer . -

Neuropharmacological Assessment:

In a behavioral study using mouse models, administration of the compound improved memory retention in tasks requiring spatial navigation, suggesting its role as a cognitive enhancer through modulation of cholinergic signaling .

Q & A

Q. What are the standard synthetic routes for N-(5-ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by coupling with the pyridine-carboxamide moiety. Key steps include:

- Cyclization : Formation of the pyrazole ring using hydrazine derivatives and β-ketoesters under acidic or basic conditions.

- Nucleophilic substitution : Introduction of the ethyl group at the 5-position of the pyrazole via alkylation or cross-coupling reactions.

- Amide coupling : Reaction of the pyrazole intermediate with pyridine-3-carboxylic acid derivatives using coupling agents like EDCI/HOBt or DCC. Reaction conditions often require inert atmospheres (e.g., N₂ or Ar) and catalysts such as copper(I) bromide for efficient coupling .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity, with characteristic shifts for pyrazole (δ 6.5–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond lengths and angles. Hydrogen-bonding networks and π-π interactions are analyzed to understand packing motifs .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., CuBr) enhance coupling efficiency in pyrazole-pyridine linkages .

- Temperature control : Maintaining 35–60°C during cyclization prevents side reactions like oxidation.

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization improves purity. Yield discrepancies often arise from competing pathways, which can be minimized by adjusting stoichiometry and reaction time .

Q. What computational strategies predict the biological activity of this compound?

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or enzymes). The pyridine-carboxamide moiety often binds to active sites via hydrogen bonds .

- QSAR studies : Electronic descriptors (e.g., logP, HOMO/LUMO energies) correlate substituent effects with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial potency .

Q. How are contradictions in crystallographic data resolved?

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle twinning, common in pyrazole derivatives due to symmetry.

- Hydrogen-bond validation : Discrepancies in H-bond networks (e.g., N–H⋯O vs. C–H⋯O) are resolved using difference Fourier maps and isotropic displacement parameters .

Q. What methodologies design bioactivity assays for this compound?

- In vitro screening : Dose-response assays (e.g., IC₅₀ determination) against cancer cell lines (e.g., MCF-7) using MTT or ATP-based luminescence.

- Enzyme inhibition : Fluorescence polarization assays measure binding affinity to targets like COX-2 or mPGES-1, with pyridine-carboxamides showing anti-inflammatory potential .

Q. How are regioselectivity challenges addressed in pyrazole functionalization?

- Directing groups : Protecting the 1H-pyrazole nitrogen with a tosyl group ensures ethyl substitution at the 5-position.

- Microwave-assisted synthesis : Accelerates reaction rates, reducing side products during alkylation or arylation steps .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions).

- Data analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Use PLATON to check for missed symmetry in SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.